synthesis and characterization of 2-amino-N-methyl-2-phenylacetamide hydrochloride
synthesis and characterization of 2-amino-N-methyl-2-phenylacetamide hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-N-methyl-2-phenylacetamide Hydrochloride
Introduction
2-amino-N-methyl-2-phenylacetamide hydrochloride is a derivative of phenylglycinamide. The broader class of phenylacetamide and its derivatives are recognized for their diverse biological activities and serve as crucial intermediates in the synthesis of various pharmaceuticals.[1][2][3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to 2-amino-N-methyl-2-phenylacetamide hydrochloride and the rigorous analytical methods required for its structural confirmation and purity assessment. The protocols herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and validation.
Physicochemical Properties
A summary of the key computed properties for the free base form, 2-amino-N-methyl-2-phenylacetamide, is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[4] |
| Molecular Weight | 164.20 g/mol | PubChem[4][5] |
| Exact Mass | 164.094963011 Da | PubChem[4][5] |
| IUPAC Name | 2-amino-N-methyl-2-phenylacetamide | PubChem[4] |
Strategic Synthesis Pathway
The synthesis of 2-amino-N-methyl-2-phenylacetamide hydrochloride is most effectively approached through a multi-step sequence starting from commercially available D,L-phenylglycine. This strategy involves the protection of the reactive amino group, formation of the N-methyl amide bond, subsequent deprotection, and final conversion to the hydrochloride salt. This pathway is designed to minimize side reactions and facilitate purification at each stage.
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of the target compound.
Part 1: Protection of the Amino Group
Causality: The primary amine of phenylglycine is a potent nucleophile that would interfere with the subsequent amide bond formation. Therefore, it is crucial to protect it with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is selected due to its stability under the conditions required for amide formation and its facile removal under acidic conditions.
Experimental Protocol:
-
Dissolution: Suspend D,L-phenylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the mixture in an ice bath and add sodium hydroxide (NaOH, 2.5 eq) to raise the pH to ~9-10.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while vigorously stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the mixture to pH ~3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected phenylglycine, which can often be used in the next step without further purification.
Part 2: N-Methyl Amide Formation
Causality: The formation of an amide bond requires the activation of the carboxylic acid. Conversion to an acid chloride using thionyl chloride (SOCl₂) is a highly effective method, creating a reactive electrophile that readily reacts with methylamine. The reaction is performed at a low temperature to control its exothermic nature.
Experimental Protocol:
-
Acid Chloride Formation: Dissolve the Boc-protected phenylglycine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂). Cool to 0 °C and slowly add thionyl chloride (1.2 eq). Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a 40% aqueous solution of methylamine (2.5 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected 2-amino-N-methyl-2-phenylacetamide.
Part 3: Deprotection and Salt Formation
Causality: The final steps involve the removal of the Boc protecting group and the formation of the stable, water-soluble hydrochloride salt. A strong acid, such as HCl in an organic solvent, is used to cleave the Boc group. Subsequent treatment with ethereal HCl ensures the complete conversion to the hydrochloride salt, which can be easily isolated as a crystalline solid.
Experimental Protocol:
-
Deprotection: Dissolve the purified Boc-protected amide (1.0 eq) in a minimal amount of 1,4-dioxane. Add a 4M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 2-4 hours.
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Isolation of Free Base: Monitor the reaction by TLC. Upon completion, neutralize the excess acid carefully with saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer and concentrate to obtain the free base, 2-amino-N-methyl-2-phenylacetamide.
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Salt Formation: Dissolve the free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Final Product: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-amino-N-methyl-2-phenylacetamide hydrochloride.
Comprehensive Characterization
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.
Caption: Analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | Broad singlet | 3H | -NH₃⁺ |
| ~ 8.3 - 8.6 | Quartet | 1H | -NH-CH₃ |
| ~ 7.4 - 7.6 | Multiplet | 5H | Aromatic (Ar-H) |
| ~ 5.2 - 5.4 | Singlet | 1H | α-CH |
| ~ 2.6 - 2.7 | Doublet | 3H | -N-CH₃ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168.0 | Carbonyl (C=O) |
| ~ 135.0 | Aromatic (ipso-C) |
| ~ 129.0 - 130.0 | Aromatic (ortho/para-CH) |
| ~ 128.5 | Aromatic (meta-CH) |
| ~ 58.0 | α-CH |
| ~ 26.0 | -N-CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular formula by providing a highly accurate mass measurement.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample directly into the ESI source. Acquire the spectrum in positive ion mode.
-
Data Interpretation: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the free base.
Expected Data:
| Ion | Calculated m/z |
| [C₉H₁₃N₂O]⁺ | 165.1022 |
This corresponds to the free base (C₉H₁₂N₂O) plus a proton.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.[6][7]
Experimental Protocol:
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Method: Run a gradient elution, for example, starting from 5% B to 95% B over 20 minutes, at a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of ~214 nm or ~254 nm.
-
Analysis: The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area. A pure sample should exhibit a single major peak.
Safety and Handling
Based on GHS classifications for structurally similar compounds, 2-amino-N-methyl-2-phenylacetamide hydrochloride should be handled with care.[4][8]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin and serious eye irritation.[8]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and contact with skin and eyes.
Conclusion
This guide outlines a logical and reliable pathway for the synthesis of 2-amino-N-methyl-2-phenylacetamide hydrochloride. The success of the synthesis is contingent upon careful execution of each step, particularly the protection-deprotection strategy and the purification of intermediates. The described characterization workflow, employing NMR, MS, and HPLC, provides a robust framework for verifying the structural integrity and ensuring the high purity of the final compound, making it suitable for subsequent research and development applications.
References
-
PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N-methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Anilino-N-methyl-2-phenylacetamide. Wiley-VCH GmbH. Retrieved from [Link]
-
SpectraBase. (n.d.). N-{(2-chlorophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide. Wiley-VCH GmbH. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 2-Phenylacetamide (HMDB0010715). Retrieved from [Link]
-
Al-Fatlawi, A. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. veeprho.com [veeprho.com]
- 4. 2-amino-N-methyl-2-phenylacetamide | C9H12N2O | CID 14584872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-amino-N-methyl-N-phenylacetamide | C9H12N2O | CID 11768899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
